molecular formula C17H14ClFN2OS B4767987 3-chloro-N-ethyl-4-fluoro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-ethyl-4-fluoro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide

Cat. No. B4767987
M. Wt: 348.8 g/mol
InChI Key: RDIZNBNBUSHMEX-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-4-fluoro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

3-chloro-N-ethyl-4-fluoro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptors (BCRs). By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells and immune cells. In cancer cells, this compound inhibits cell proliferation and induces cell death, while in immune cells, it reduces inflammation and suppresses the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-ethyl-4-fluoro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is its high potency and selectivity towards BTK, making it an ideal candidate for preclinical studies. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be addressed in future studies.

Future Directions

There are several future directions for the research and development of 3-chloro-N-ethyl-4-fluoro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide, including its potential therapeutic applications in various cancers and autoimmune disorders. Additionally, the optimization of its synthesis method and the development of more potent and selective BTK inhibitors are some of the areas that need further investigation.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Scientific Research Applications

3-chloro-N-ethyl-4-fluoro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune disorders.

properties

IUPAC Name

3-chloro-N-ethyl-4-fluoro-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c1-2-21(10-11-6-8-20-9-7-11)17(22)16-15(18)14-12(19)4-3-5-13(14)23-16/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZNBNBUSHMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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